molecular formula C8H18N2O4S2 B2707799 N,N'-Dimesylcyclohexane-1,2-diamine CAS No. 122833-58-3; 1823495-33-5

N,N'-Dimesylcyclohexane-1,2-diamine

Cat. No.: B2707799
CAS No.: 122833-58-3; 1823495-33-5
M. Wt: 270.36
InChI Key: JUWLQVLCYRNWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dimesylcyclohexane-1,2-diamine is a chiral 1,2-diamine derivative in which both amine groups of the cyclohexane backbone are substituted with mesyl (methanesulfonyl) groups. The mesyl substituents are electron-withdrawing, which likely enhances the ligand’s ability to stabilize metal centers in catalytic systems while influencing solubility and stereochemical control. This compound is hypothesized to be synthesized via sulfonation of cyclohexane-1,2-diamine, analogous to methods for N,N'-dialkylation or diarylation .

Properties

IUPAC Name

N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of cyclohexane-1,2-diamine derivatives are dictated by their N-substituents. Key comparisons include:

Compound Substituents Electronic Effect Steric Bulk Key Applications
N,N'-Dimesylcyclohexane-1,2-diamine Mesyl (SO₂CH₃) Strong electron-withdrawing Moderate Catalysis (hypothesized)
N,N'-Dimethylcyclohexane-1,2-diamine Methyl (CH₃) Electron-donating Low Cu-/Ni-catalyzed cross-couplings
N,N'-Dibenzylcyclohexane-1,2-diamine Benzyl (C₆H₅CH₂) Mildly electron-withdrawing High Enantioselective Michael additions
N,N'-Di-p-bromo-benzylcyclohexane-1,2-diamine p-Bromo-benzyl Electron-withdrawing (Br) High Catalysis with aliphatic nitroalkenes
Schiff bases (e.g., N,N'-bis(phenylmethylene)cyclohexane-1,2-diamine) Aromatic imines Variable Moderate Antimicrobial agents

Key Findings :

  • Electron-withdrawing groups (e.g., mesyl, p-bromo-benzyl) enhance metal-ligand interactions in catalysis by increasing Lewis acidity at the metal center .
  • Steric bulk (e.g., benzyl vs. methyl) influences enantioselectivity; bulky groups improve stereochemical control but may reduce reaction rates .
Catalytic Performance
  • Ni(II) Complexes : Ni(II)-bis[N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyzes Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% enantiomeric excess (ee). Replacing benzyl with p-bromo-benzyl groups improves reactivity with aliphatic substrates .
  • Mn(III) Complexes: Mn complexes with N,N'-dimethylcyclohexane-1,2-diamine ligands achieve moderate ee (56–70%) in asymmetric epoxidation of α,β-unsaturated ketones.
  • Cu Catalysis : Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA) is a preferred ligand in Buchwald-Hartwig aminations due to its balance of electron donation and steric accessibility .

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